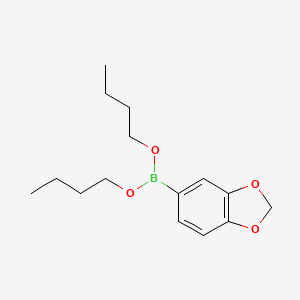
Dibutyl 2H-1,3-benzodioxol-5-ylboronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2H-1,3-benzodioxol-5-ylboronate is an organic compound that features a boronate ester group attached to a benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 2H-1,3-benzodioxol-5-ylboronate typically involves the reaction of 2H-1,3-benzodioxole-5-boronic acid with dibutyl borate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 2H-1,3-benzodioxol-5-ylboronate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester group to a borane or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the boronate ester group, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of new boronate esters.
Applications De Recherche Scientifique
Dibutyl 2H-1,3-benzodioxol-5-ylboronate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and composites, which have unique properties and applications.
Mécanisme D'action
The mechanism by which Dibutyl 2H-1,3-benzodioxol-5-ylboronate exerts its effects involves interactions with molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
Dibutyl 2H-1,3-benzodioxol-5-ylboronate is unique due to its specific boronate ester group attached to the benzodioxole ring, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities in organic synthesis and materials science due to its ability to form reversible covalent bonds and participate in various chemical reactions.
Propriétés
Numéro CAS |
94839-09-5 |
|---|---|
Formule moléculaire |
C15H23BO4 |
Poids moléculaire |
278.15 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl(dibutoxy)borane |
InChI |
InChI=1S/C15H23BO4/c1-3-5-9-19-16(20-10-6-4-2)13-7-8-14-15(11-13)18-12-17-14/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Clé InChI |
OMDJWCJEXVQLDV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)OCO2)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


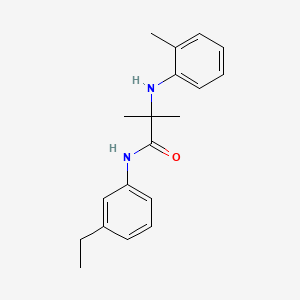

![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
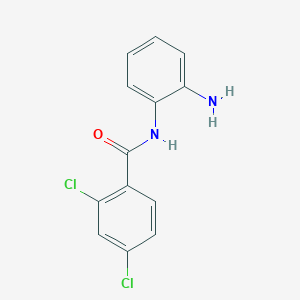
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
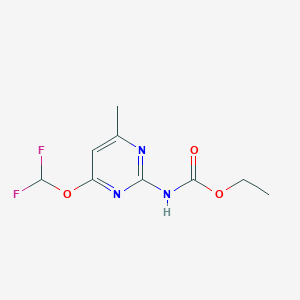
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)


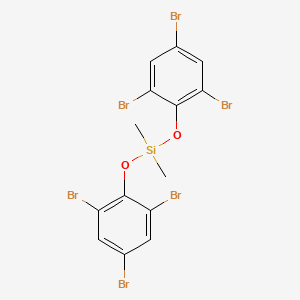
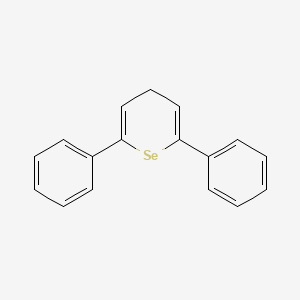
![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)

